molecular formula C15H12FNO4 B069915 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone CAS No. 175136-24-0

1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone

Cat. No. B069915
M. Wt: 289.26 g/mol
InChI Key: XMYCVHFGYFJOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is likely to be a synthetic organic molecule featuring a nitrophenyl ethanone backbone substituted with a fluorobenzyl group. Such compounds are typically of interest in the field of organic chemistry for their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of appropriate phenyl ethanones with benzyl halides in the presence of a base, or through direct functional group transformations involving nitration and halogenation steps. Sonochemical methods have shown efficiency in synthesizing chalcone derivatives, indicating potential application in preparing compounds with similar structural frameworks (Jarag et al., 2011).

Scientific Research Applications

  • Synthesis and Characterization of Complexes :

    • The synthesis and characterization of mono- and dinuclear Ni(II) complexes using similar compounds demonstrate potential applications in spectroscopic, electrochemical, thermal, and antimicrobial studies (Chai et al., 2017).
  • Spin-Labeling Studies :

    • Compounds with structures related to 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone have been used in the creation of fluorophenyl nitroxides for spin-labeling studies, demonstrating their potential in NMR spectroscopy (Hankovszky et al., 1989).
  • Phase Diagram Research :

    • Research on the solid-liquid phase equilibrium and ternary phase diagrams of compounds structurally similar to 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone in various solvents contributes to understanding their solubility and separation processes (Li et al., 2019).
  • Synthesis of Amino Compounds :

    • The compound has been utilized in the synthesis of aminobenzothiophenes, showcasing its versatility in organic synthesis and compound development (Androsov et al., 2010).
  • Photochemical Reaction Mechanisms :

    • Research on the photochemical reactions of nitrobenzyl compounds, which are structurally similar to 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone, contributes to understanding their reaction mechanisms under various conditions (Gáplovský et al., 2005).
  • Antimicrobial Activity Studies :

    • Similar compounds have shown potential in antimicrobial activity studies, suggesting possible applications in developing new antimicrobial agents (Sriram et al., 2009).
  • Crystal Structure Analysis :

    • Analysis of crystal structures of related compounds contributes to the understanding of molecular interactions and properties (Guo et al., 2009).
  • Radical Scavenging Activity Studies :

    • Studies on the radical scavenging activity of phenol derivatives, including compounds similar to 1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone, have applications in understanding their antioxidative properties (Al‐Sehemi & Irfan, 2017).

properties

IUPAC Name

1-[4-[(4-fluorophenyl)methoxy]-3-nitrophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c1-10(18)12-4-7-15(14(8-12)17(19)20)21-9-11-2-5-13(16)6-3-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYCVHFGYFJOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371965
Record name 1-{4-[(4-Fluorophenyl)methoxy]-3-nitrophenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((4-Fluorobenzyl)oxy)-3-nitrophenyl)ethanone

CAS RN

175136-24-0
Record name 1-[4-[(4-Fluorophenyl)methoxy]-3-nitrophenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{4-[(4-Fluorophenyl)methoxy]-3-nitrophenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.